Home > Products > Screening Compounds P117195 > Afabicin diolamine
Afabicin diolamine - 1518800-36-6

Afabicin diolamine

Catalog Number: EVT-258421
CAS Number: 1518800-36-6
Molecular Formula: C27H38N5O9P
Molecular Weight: 607.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Afabicin diolamine is an antibiotic agent.
Overview

Afabicin diolamine, also known as Debio 1450, is a novel antibiotic compound that primarily targets fatty acid synthesis in Staphylococcus species. It represents a first-in-class therapeutic agent designed to combat bacterial infections, particularly those caused by antibiotic-resistant strains. The compound has been evaluated in clinical trials for its efficacy and safety in treating skin and soft tissue infections, as well as bone and joint infections.

Source

Afabicin diolamine was developed by Debiopharm Group, a Swiss biopharmaceutical company focused on the development of innovative therapies. It has undergone various phases of clinical trials, with significant attention given to its microbiota-sparing properties compared to traditional antibiotics .

Classification

Afabicin diolamine is classified as a small molecule drug and functions as an enoyl-acyl carrier protein reductase inhibitor. This classification places it within a unique category of antibiotics that disrupt bacterial fatty acid synthesis, making it effective against specific Gram-positive bacteria, particularly Staphylococcus aureus .

Synthesis Analysis

Methods

The synthesis of Afabicin diolamine involves several chemical reactions aimed at constructing its complex molecular framework. While specific proprietary methods used by Debiopharm are not publicly detailed, the general approach to synthesizing similar compounds typically includes:

  • Stepwise synthesis: Building the molecule through sequential reactions that introduce various functional groups.
  • Protection-deprotection strategies: Utilizing protective groups to prevent unwanted reactions during synthesis.
  • Purification techniques: Employing chromatography methods to isolate the desired product from by-products.

Technical Details

The synthesis process often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the identity and structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for Afabicin diolamine is C27H38N5O9PC_{27}H_{38}N_{5}O_{9}P, with a specific InChIKey of RLXLAXQJCXOHNX-OJYIHNBOSA-N. Its structure features multiple functional groups that contribute to its pharmacological activity.

Data

The compound's structure can be depicted as follows:

  • Core Structure: Contains a phosphonic acid moiety linked to an amine group.
  • Functional Groups: Includes hydroxyl groups and various carbon chains essential for its antibacterial activity.
Chemical Reactions Analysis

Reactions

Afabicin diolamine undergoes several key chemical reactions during its interaction with bacterial cells:

  • Inhibition of fatty acid synthesis: The primary mechanism involves the inhibition of enoyl-acyl carrier protein reductase, an enzyme critical for fatty acid biosynthesis in bacteria.
  • Bacterial cell wall disruption: By interfering with lipid metabolism, Afabicin indirectly affects the integrity of bacterial cell membranes.

Technical Details

The effectiveness of Afabicin is measured through minimum inhibitory concentration assays against various bacterial strains, demonstrating its potency compared to conventional antibiotics .

Mechanism of Action

Process

Afabicin diolamine exerts its antibacterial effects by targeting the fatty acid biosynthesis pathway in bacteria. Specifically, it inhibits the enoyl-acyl carrier protein reductase enzyme, disrupting the synthesis of long-chain fatty acids necessary for building bacterial cell membranes.

Data

Clinical studies have shown that Afabicin maintains efficacy against resistant strains of Staphylococcus aureus while preserving beneficial gut microbiota, a significant advantage over traditional antibiotics .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white solid.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may require specific storage conditions to maintain potency.
  • pH Sensitivity: Its activity may be influenced by pH levels, which can affect solubility and bioavailability.

Relevant analytical data from studies indicate that Afabicin exhibits favorable pharmacokinetic properties, including absorption and distribution characteristics conducive to effective therapeutic use .

Applications

Afabicin diolamine is primarily investigated for its therapeutic applications in treating:

  • Skin and soft tissue infections: Particularly those caused by resistant Staphylococcus species.
  • Bone and joint infections: Demonstrating efficacy in clinical settings where traditional treatments have failed.

Ongoing research continues to explore its potential in broader therapeutic areas due to its unique mechanism of action and favorable safety profile .

Introduction to Afabicin Diolamine

Chemical Characterization and Nomenclature

Afabicin diolamine (CAS 1518800-36-6) is a diolamine salt form of the prodrug afabicin, with the chemical name (2E)-N-methyl-N-[(3-methyl-2-benzofuranyl)methyl]-3-[5,6,7,8-tetrahydro-7-oxo-8-[(phosphonooxy)methyl]-1,8-naphthyridin-3-yl]-2-propenamide compound with 2-aminoethanol (1:2). Its molecular formula is C27H38N5O9P, corresponding to a molecular weight of 607.60 g/mol. The compound features a phosphonoxy methyl group that undergoes enzymatic cleavage in vivo to release the active metabolite afabicin desphosphono (Debio 1452) [1] [5] [9].

Structurally, afabicin diolamine contains a benzofuran moiety linked to an acrylamide pharmacophore through a methylamino bridge, coupled with a dihydronaphthyridinone ring phosphoryloxymethyl group. This design facilitates conversion to the active form while enhancing solubility. The compound’s InChI Key (RLXLAXQJCXOHNX-OJYIHNBOSA-N) confirms its stereochemical specificity, with the E-configuration of the acrylamide double bond being essential for target binding [1] [7]. Analytical characterization shows elemental composition of 53.37% carbon, 6.30% hydrogen, 11.53% nitrogen, 23.70% oxygen, and 5.10% phosphorus, with a high purity standard (>98%) for research use [1] [5].

Table 1: Chemical Identifiers of Afabicin Diolamine

PropertyValue
CAS Registry Number1518800-36-6 (diolamine) / 1518800-35-5 (free acid)
IUPAC Name(2E)-N-methyl-N-[(3-methyl-2-benzofuranyl)methyl]-3-[5,6,7,8-tetrahydro-7-oxo-8-[(phosphonooxy)methyl]-1,8-naphthyridin-3-yl]-2-propenamide compound with 2-aminoethanol (1:2)
Molecular FormulaC27H38N5O9P
Molecular Weight607.60 g/mol
SynonymsDebio 1450, AFN-1720, Debio-1452 prodrug
InChI KeyRLXLAXQJCXOHNX-OJYIHNBOSA-N
AppearanceSolid powder
SolubilitySoluble in DMSO

Historical Development and Patent Landscape

Afabicin diolamine originated from Debio 1450, developed by Debiopharm International SA, as a first-in-class antibiotic targeting staphylococcal infections. Its prodrug design was optimized to enhance bioavailability and tissue penetration compared to the active moiety (afabicin desphosphono). Key patents include WO2020249731A1, which claims novel uses for treating biofilm-associated infections, particularly in combination with lipopeptides, glycopeptides, or lincosamides to enhance anti-biofilm efficacy [2] [8].

The compound progressed to Phase 2 clinical trials for acute bacterial skin and skin structure infections (ABSSSI) and bone/joint infections (BJI). A landmark 2020 study (NCT02426918) demonstrated non-inferiority to vancomycin/linezolid in ABSSSI treatment, establishing proof of concept for its Staphylococcus-selective action [6] [8]. Ongoing trials (e.g., NCT03723551) focus on BJI, leveraging pharmacokinetic data showing effective bone penetration [3] [4]. The patent landscape highlights afabicin’s unique utility against rifampicin-resistant biofilms on medical implants, addressing a critical unmet need in prosthetic joint infections where resistance rates reach 39% in S. epidermidis [2] [8].

Pharmacological Classification and Target Specificity

Afabicin diolamine belongs to the novel FabI inhibitor class, specifically targeting the enoyl-acyl carrier protein reductase (FabI) in the bacterial fatty acid synthesis pathway. After conversion to afabicin desphosphono, it binds FabI with high affinity, inhibiting the final reduction step in the elongation cycle of fatty acid biosynthesis. This mechanism depletes essential membrane phospholipids, leading to bacterial cell death [1] [8] [10].

The compound exhibits exceptional target specificity toward Staphylococcus spp., including methicillin-resistant S. aureus (MRSA) and coagulase-negative staphylococci. Its narrow spectrum is attributed to preferential binding to staphylococcal FabI over homologs in other bacteria (e.g., FabK in streptococci). In vitro studies demonstrate potent activity against clinical staphylococcal isolates, with MIC90 values of 0.015 µg/mL for S. aureus and minimal activity against commensal flora or Gram-negative pathogens [4] [6] [8]. This selectivity preserves the microbiome and reduces resistance selection pressure [8] [10].

Table 2: Antimicrobial Activity of Afabicin Against Staphylococcal Isolates

PathogenMIC Range (µg/mL)MIC90 (µg/mL)Reference
Staphylococcus aureus (MSSA)0.002–0.250.015 [4]
Staphylococcus aureus (MRSA)0.004–0.250.015 [4] [6]
Staphylococcus epidermidis0.008–0.060.03 [2]
Coagulase-negative staphylococci≤0.015–0.1250.03 [2]

Pharmacokinetic-pharmacodynamic (PK-PD) analyses confirm target engagement in vivo, with free-drug AUC:MIC ratios of 2.2, 3.4, and 8.4 correlating with stasis, 1-log, and 2-log reductions in S. aureus burden, respectively. Monte Carlo simulations support a dosing regimen of 55 mg IV twice daily (day 1) followed by 80 mg orally twice daily, achieving >99% target attainment at the MIC90 [4]. The prodrug’s conversion kinetics enable seamless IV-to-oral transition, while its diolamine salt form ensures stability during manufacturing and storage [1] [5] [9].

Table 3: Key Pharmacological Features of Afabicin Diolamine

PropertyDescription
Mechanism of ActionInhibition of enoyl-ACP reductase (FabI) in staphylococcal fatty acid biosynthesis
Target PathogensStaphylococcus aureus (MRSA/MSSA), S. epidermidis, other coagulase-negative staphylococci
SpectrumUltra-narrow (staphylococci-specific)
Prodrug ConversionRapid hydrolysis to afabicin desphosphono (Debio 1452)
PK-PD DriverfAUC:MIC ratio
Therapeutic ApplicationsABSSSI, bone/joint infections, biofilm-associated infections

Properties

CAS Number

1518800-36-6

Product Name

Afabicin diolamine

IUPAC Name

2-aminoethanol;[6-[(E)-3-[methyl-[(3-methyl-1-benzofuran-2-yl)methyl]amino]-3-oxoprop-1-enyl]-2-oxo-3,4-dihydro-1,8-naphthyridin-1-yl]methyl dihydrogen phosphate

Molecular Formula

C27H38N5O9P

Molecular Weight

607.6

InChI

InChI=1S/C23H24N3O7P.2C2H7NO/c1-15-18-5-3-4-6-19(18)33-20(15)13-25(2)21(27)9-7-16-11-17-8-10-22(28)26(23(17)24-12-16)14-32-34(29,30)31;2*3-1-2-4/h3-7,9,11-12H,8,10,13-14H2,1-2H3,(H2,29,30,31);2*4H,1-3H2/b9-7+;;

InChI Key

RLXLAXQJCXOHNX-OJYIHNBOSA-N

SMILES

CC1=C(OC2=CC=CC=C12)CN(C)C(=O)C=CC3=CC4=C(N=C3)N(C(=O)CC4)COP(=O)(O)O.C(CO)N.C(CO)N

Solubility

Soluble in DMSO

Synonyms

Afabicin diolamine

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.